molecular formula C12H16O3 B14510584 [3-Oxo-6-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl acetate CAS No. 62702-88-9

[3-Oxo-6-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl acetate

Cat. No.: B14510584
CAS No.: 62702-88-9
M. Wt: 208.25 g/mol
InChI Key: VCNRZNCAJGFFRP-UHFFFAOYSA-N
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Description

[3-Oxo-6-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl acetate is an organic compound that belongs to the class of cyclohexenones It is characterized by a cyclohexenone ring substituted with a prop-1-en-2-yl group and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Oxo-6-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl acetate can be achieved through several synthetic routes. One common method involves the reaction of cyclohexenone with prop-1-en-2-yl acetate under acidic or basic conditions. The reaction typically proceeds via nucleophilic addition of the prop-1-en-2-yl group to the carbonyl carbon of cyclohexenone, followed by esterification to form the acetate ester.

Industrial Production Methods

Industrial production of this compound may involve catalytic processes to enhance yield and selectivity. For example, the use of palladium or rhodium catalysts can facilitate the addition of the prop-1-en-2-yl group to cyclohexenone, followed by esterification with acetic anhydride or acetyl chloride. These methods are scalable and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

[3-Oxo-6-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyclohexenone ring to a cyclohexanol derivative.

    Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Cyclohexanol derivatives.

    Substitution: Various substituted cyclohexenone derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, [3-Oxo-6-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl acetate serves as a versatile intermediate for the construction of complex molecular architectures. It can be used in the synthesis of natural products and pharmaceuticals.

Biology and Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of anti-inflammatory and anticancer agents. Its unique structure allows for interactions with biological targets, making it a valuable scaffold for drug design.

Industry

In the materials science field, this compound can be used as a precursor for the synthesis of polymers and advanced materials. Its reactivity and functional groups make it suitable for incorporation into various polymeric structures.

Mechanism of Action

The mechanism of action of [3-Oxo-6-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl acetate involves its interaction with molecular targets such as enzymes and receptors. The cyclohexenone ring can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with target proteins. This interaction can modulate the activity of enzymes and receptors, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexenone: A simpler analog without the prop-1-en-2-yl and acetate groups.

    Methyl cyclohexenone: Similar structure but with a methyl group instead of the prop-1-en-2-yl group.

    Cyclohexenone acetate: Lacks the prop-1-en-2-yl group but contains the acetate ester.

Uniqueness

[3-Oxo-6-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl acetate is unique due to the presence of both the prop-1-en-2-yl group and the acetate ester. This combination of functional groups enhances its reactivity and potential applications in various fields. The prop-1-en-2-yl group provides additional sites for chemical modification, while the acetate ester increases the compound’s solubility and stability.

Properties

CAS No.

62702-88-9

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

(3-oxo-6-prop-1-en-2-ylcyclohexen-1-yl)methyl acetate

InChI

InChI=1S/C12H16O3/c1-8(2)12-5-4-11(14)6-10(12)7-15-9(3)13/h6,12H,1,4-5,7H2,2-3H3

InChI Key

VCNRZNCAJGFFRP-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1CCC(=O)C=C1COC(=O)C

Origin of Product

United States

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